molecular formula C18H16O2 B14725336 1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene CAS No. 13341-73-6

1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene

Cat. No.: B14725336
CAS No.: 13341-73-6
M. Wt: 264.3 g/mol
InChI Key: NUDXWFXPLNMBSS-UHFFFAOYSA-N
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Description

1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[320]hept-3-ene is a bicyclic compound characterized by its unique structure, which includes a dioxabicycloheptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are examples of substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene is unique due to its specific ring structure and the presence of phenyl groups, which can influence its reactivity and potential applications. Its distinct properties make it a valuable compound for various research and industrial purposes.

Properties

CAS No.

13341-73-6

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene

InChI

InChI=1S/C18H16O2/c1-17-16(12-13-19-17)18(20-17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,16H,1H3

InChI Key

NUDXWFXPLNMBSS-UHFFFAOYSA-N

Canonical SMILES

CC12C(C=CO1)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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